molecular formula C6H7NO2S2 B1297121 (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid CAS No. 5685-17-6

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1297121
CAS No.: 5685-17-6
M. Wt: 189.3 g/mol
InChI Key: SMTQOYIRMDGTAY-UHFFFAOYSA-N
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Description

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid is an organic compound that features a thiazole ring substituted with a methyl group and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Sulfanyl-Acetic Acid Moiety: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with a suitable sulfanyl-acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, yield, and scalability. Catalysts and specific reaction conditions are often employed to enhance the reaction rates and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the sulfanyl group.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the sulfanyl group.

Scientific Research Applications

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Methyl-thiazol-2-ylsulfanyl)-5-nitro-benzoic acid
  • 4-(4-Methyl-thiazol-2-ylsulfanyl)-3-nitro-benzoic acid
  • 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Comparison: (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid is unique due to its specific structural features, such as the presence of the sulfanyl-acetic acid moiety. This distinguishes it from other similar compounds that may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity.

Biological Activity

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects, supported by data tables and case studies from various research findings.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as effective anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects
A study evaluated the cytotoxicity of thiazole derivatives against the NCI-60 human tumor cell line panel. The results indicated that compounds with thiazole moieties demonstrated IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types, suggesting robust anticancer potential .

CompoundCancer TypeIC50 (µM)
ATCAA-1Leukemia0.124
ATCAA-1Non-Small Cell Lung Cancer3.81

The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process for cancer cell proliferation .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain thiazole-based compounds can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Efficacy
In a study assessing the anticonvulsant activity of various thiazole derivatives, compounds were tested in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Notably, some derivatives exhibited median effective doses significantly lower than standard treatments like ethosuximide.

CompoundModelMedian Effective Dose (mg/kg)
Compound AMES<20
Compound BPTZ<20

These results underscore the potential of this compound in treating epilepsy and related disorders .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied, revealing promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening
A series of synthesized thiazole compounds were evaluated for their antibacterial efficacy. The results showed that several compounds inhibited bacterial growth effectively, with specific focus on their mechanism as competitive inhibitors of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound CE. coli15
Compound DS. aureus10

This suggests that this compound could serve as a lead compound for developing new antibacterial agents .

Enzyme Inhibition

Thiazole-containing compounds have also been recognized for their ability to inhibit key enzymes involved in various metabolic pathways.

Case Study: Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are vital for treating neurodegenerative diseases like Alzheimer's. Thiazole derivatives have shown promising AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM.

CompoundAChE IC50 (µM)
Compound E2.7
Compound F5.0

These findings indicate that this compound may contribute to therapeutic strategies for cognitive disorders .

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-4-2-10-6(7-4)11-3-5(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQOYIRMDGTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349406
Record name (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-17-6
Record name 2-[(4-Methyl-2-thiazolyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5685-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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